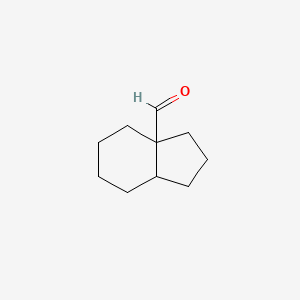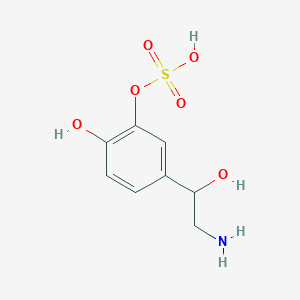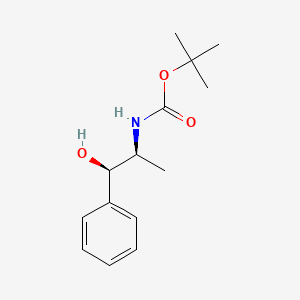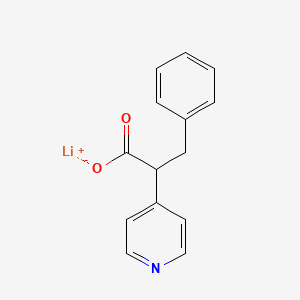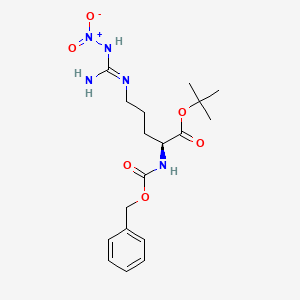![molecular formula C15H18N4O5 B13448739 [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate](/img/structure/B13448739.png)
[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[74001,602,403,7]tridec-11-en-8-yl]methyl carbamate is a complex organic compound with a unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate typically involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The key steps in the synthetic route may include:
Formation of the Pentacyclic Core: This step involves the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. Common reagents used in this step include strong acids or bases, and the reaction may require elevated temperatures and pressures.
Functionalization: After forming the core structure, various functional groups are introduced through reactions such as amination, methoxylation, and carbamation. These reactions often require specific catalysts and reagents to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate: shares similarities with other pentacyclic compounds, such as:
Uniqueness
The uniqueness of [(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[74001,602,403,7]tridec-11-en-8-yl]methyl carbamate lies in its specific functional groups and the arrangement of its pentacyclic structure
Eigenschaften
Molekularformel |
C15H18N4O5 |
|---|---|
Molekulargewicht |
334.33 g/mol |
IUPAC-Name |
[(3S,4S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |
InChI |
InChI=1S/C15H18N4O5/c1-5-9(16)10(20)8-6(4-24-13(17)22)15(23-2)11-7-3-18(15)14(8,12(5)21)19(7)11/h6-8,11H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,8?,11+,14?,15-,19?/m1/s1 |
InChI-Schlüssel |
ZOVLGAUVYBEUSN-VHJLUJOGSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2[C@H]([C@]3([C@@H]4[C@H]5N4C2(C1=O)N3C5)OC)COC(=O)N)N |
Kanonische SMILES |
CC1=C(C(=O)C2C(C3(C4C5N4C2(C1=O)N3C5)OC)COC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


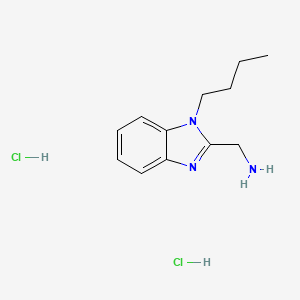


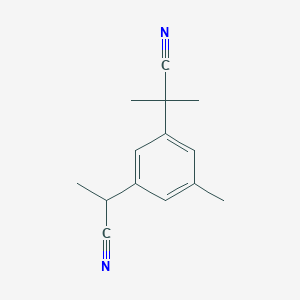
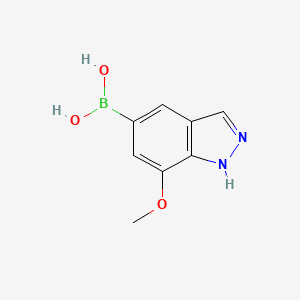
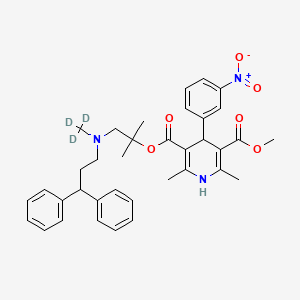

![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
